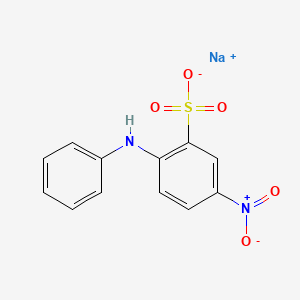
Sodium 2-anilino-5-nitrobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-anilino-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C₁₂H₉N₂NaO₅S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 2-anilino-5-nitrobenzenesulphonate can be synthesized through a series of chemical reactions. One common method involves the nitration of aniline derivatives followed by sulfonation. The reaction typically requires controlled conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the nitration and sulfonation processes are optimized for efficiency and yield. The use of automated systems and continuous monitoring ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-anilino-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-anilino-5-nitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a marker in certain biological studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which sodium 2-anilino-5-nitrobenzenesulphonate exerts its effects involves interactions with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-anilino-5-nitrobenzenesulphonate: Known for its unique combination of nitro and sulfonate groups.
Sodium 3-nitrobenzenesulfonate: Similar structure but with different positioning of functional groups.
Sodium 4-nitrobenzenesulfonate: Another related compound with variations in chemical properties.
Uniqueness
This compound stands out due to its specific functional groups and their positioning, which confer unique reactivity and applications. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
3809-31-2 |
|---|---|
Molekularformel |
C12H9N2NaO5S |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
sodium;2-anilino-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H10N2O5S.Na/c15-14(16)10-6-7-11(12(8-10)20(17,18)19)13-9-4-2-1-3-5-9;/h1-8,13H,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
OKXKVNPMOSWVPS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


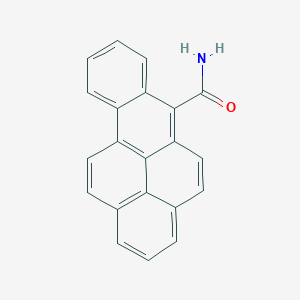
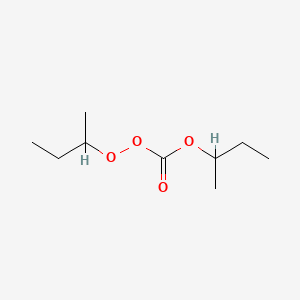
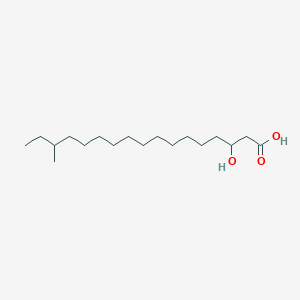

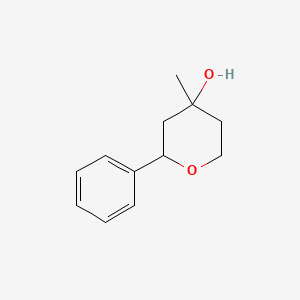
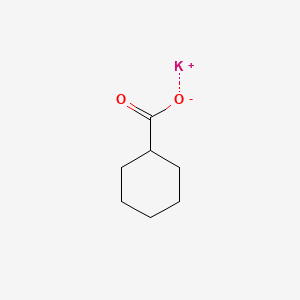


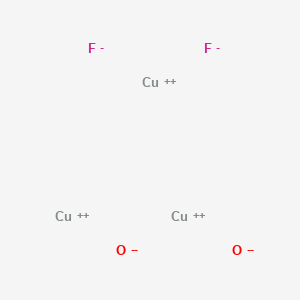
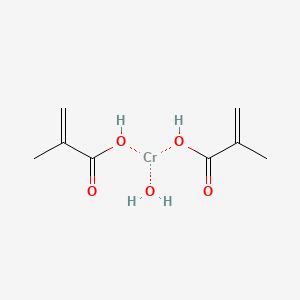
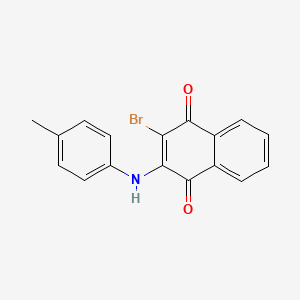
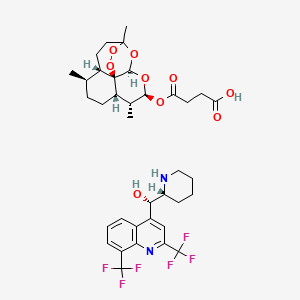
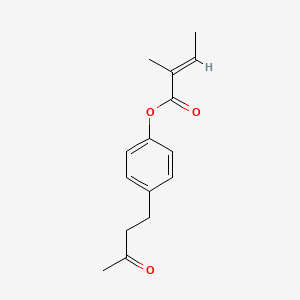
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
